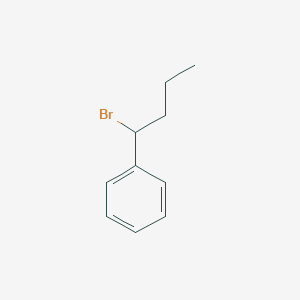

(1-Bromobutyl)benzene

説明

(1-Bromobutyl)benzene, also known as 1-bromo-4-phenylbutane, is an organic compound with the molecular formula C10H13Br. It consists of a benzene ring substituted with a butyl chain that has a bromine atom attached to the first carbon of the chain. This compound is a member of the alkyl halides family and is used in various chemical reactions and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions: (1-Bromobutyl)benzene can be synthesized through the bromination of butylbenzene. The process involves the reaction of butylbenzene with bromine in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction proceeds via an electrophilic aromatic substitution mechanism, where the bromine molecule is activated by the catalyst to form a bromonium ion, which then reacts with the butylbenzene to form this compound.

Industrial Production Methods: In industrial settings, this compound is produced using similar bromination techniques but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process typically involves continuous flow reactors and precise control of temperature and reaction time to achieve efficient production.

化学反応の分析

Types of Reactions: (1-Bromobutyl)benzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide ions (OH-), cyanide ions (CN-), or amines (NH2-).

Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes.

Oxidation: The butyl chain can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in aqueous or alcoholic solutions.

Elimination Reactions: Potassium tert-butoxide (KOtBu) in tert-butanol.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products:

Nucleophilic Substitution: Formation of substituted benzene derivatives such as phenylbutanol or phenylbutanenitrile.

Elimination Reactions: Formation of alkenes such as 1-phenyl-1-butene.

Oxidation: Formation of carboxylic acids such as phenylbutanoic acid.

科学的研究の応用

Chemical Synthesis

(1-Bromobutyl)benzene serves as an intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitution reactions allows for the formation of diverse derivatives.

| Reaction Type | Example Products |

|---|---|

| Nucleophilic Substitution | Phenylbutanol, phenylbutanenitrile |

| Elimination Reactions | 1-Phenyl-1-butene |

| Oxidation | Phenylbutanoic acid |

Biological Applications

Research indicates that this compound has potential biological activities:

- Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains, suggesting potential in developing antibacterial agents.

- Cytotoxic Effects : Preliminary studies indicate that it may inhibit tumor cell proliferation, making it a candidate for cancer therapy.

Antitumor Activity Investigation

A study explored the cytotoxic effects of related brominated compounds on cancer cell lines. While this compound was not directly tested, structural analogs demonstrated significant inhibition of tumor growth in vitro.

Toxicological Assessments

Research on brominated aromatic compounds has highlighted their toxicological profiles. A notable study involved:

- Liver Toxicity Study : F344/N rats exposed to bromobenzene exhibited dose-dependent liver damage, underscoring the need for careful risk assessment regarding exposure levels.

Summary of Biological Activities

- Antimicrobial Properties : Potential applications in developing new antibacterial agents.

- Cytotoxicity : Evidence suggests possible use in cancer therapies due to its ability to inhibit tumor cell growth.

- Toxicological Concerns : High doses can lead to significant liver damage and other organ-specific toxicities.

作用機序

The mechanism of action of (1-Bromobutyl)benzene primarily involves its reactivity as an alkyl halide. The bromine atom in the compound is a good leaving group, making it susceptible to nucleophilic substitution and elimination reactions. In nucleophilic substitution, the bromine atom is replaced by a nucleophile, while in elimination reactions, the bromine atom is removed along with a hydrogen atom to form an alkene. These reactions are facilitated by the presence of suitable catalysts and reaction conditions.

類似化合物との比較

(1-Bromobutyl)benzene can be compared with other similar compounds such as:

(1-Chlorobutyl)benzene: Similar structure but with a chlorine atom instead of bromine. Chlorine is less reactive than bromine in nucleophilic substitution reactions.

(1-Iodobutyl)benzene: Contains an iodine atom, which is more reactive than bromine in nucleophilic substitution reactions.

(1-Bromopropyl)benzene: Shorter alkyl chain, leading to different physical and chemical properties.

Uniqueness: this compound is unique due to its specific reactivity profile, which is influenced by the presence of the bromine atom and the butyl chain. Its reactivity in nucleophilic substitution and elimination reactions makes it a valuable intermediate in organic synthesis.

生物活性

(1-Bromobutyl)benzene, a compound characterized by the presence of a bromine atom attached to a butyl group on a benzene ring, has garnered attention for its biological activities and potential applications in various fields, including medicinal chemistry and toxicology. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and data tables that illustrate its effects.

Chemical Structure and Properties

This compound has the chemical formula CHBr and is classified as an alkyl bromide. Its structure features a butyl group (CH) attached to a benzene ring, which influences its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that compounds with similar structures can possess antimicrobial properties. For instance, related benzene derivatives have demonstrated efficacy against bacterial strains, suggesting potential applications in developing antibacterial agents .

- Cytotoxic Effects : There is evidence indicating that this compound may inhibit tumor cell proliferation. This suggests its potential as a lead compound in cancer therapy .

- Toxicological Impacts : The compound's toxicity profile has been assessed in animal studies. For example, brominated compounds are known to induce liver lesions and other organ-specific toxicities when administered at high doses .

Cytotoxicity Studies

Research on related compounds has indicated that brominated aromatic compounds can induce apoptosis in cancer cells. For instance, a patent describes multi-substituted benzene compounds with biological activity, including the inhibition of tumor cell growth .

Toxicological Assessments

According to toxicological reviews, exposure to brominated compounds like bromobenzene has been linked to adverse effects in laboratory animals. Key findings include:

- Liver Damage : In studies where rats were exposed to bromobenzene via gavage, significant liver lesions were observed alongside weight loss and increased liver enzyme levels .

- Dose-Response Relationships : The severity of liver damage was found to correlate with dosage, highlighting the importance of understanding exposure levels for risk assessment.

Data Tables

Case Studies

- Liver Toxicity Study : A study conducted on F344/N rats exposed to bromobenzene showed a dose-dependent increase in liver cytomegaly and necrosis after repeated doses over 90 days. This highlights the potential hepatotoxicity of brominated aromatic compounds .

- Antitumor Activity Investigation : A patent application explored various substituted benzene compounds for their ability to inhibit tumor growth in vitro. While this compound was not specifically tested, its structural analogs showed promising results against ovarian and lung cancers .

特性

IUPAC Name |

1-bromobutylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Br/c1-2-6-10(11)9-7-4-3-5-8-9/h3-5,7-8,10H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYLFBMCBWHXRPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=CC=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53118-87-9 | |

| Record name | (1-bromobutyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。